molecular formula C18H17N3O B287627 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

5-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Katalognummer B287627
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: MSWFUSXPDZBYKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as MPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPC is a pyrazole derivative that has shown promising results in various studies due to its unique chemical structure and properties.

Wirkmechanismus

The mechanism of action of MPCC is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. MPCC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, MPCC has been found to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MPCC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, MPCC has been found to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MPCC in lab experiments is its unique chemical structure and properties, which make it a potential candidate for various biological activities. Additionally, MPCC is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using MPCC in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.

Zukünftige Richtungen

There are various future directions for the study of MPCC. One direction is to further investigate its potential use in cancer therapy, including its mechanism of action and efficacy in animal models. Additionally, further studies are needed to evaluate its potential use in the treatment of various inflammatory diseases. Another direction is to investigate its potential toxicity and side effects, including its effects on normal cells and tissues. Overall, MPCC is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and limitations.

Synthesemethoden

5-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized through various methods, including the reaction of 4-methylphenyl hydrazine with 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one in the presence of a suitable acid catalyst. The reaction yields MPCC as a white solid, which can be further purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

5-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It has been found to have various biological activities, including antitumor, anti-inflammatory, and analgesic effects. MPCC has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, MPCC has been found to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of various inflammatory diseases.

Eigenschaften

Produktname

5-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Molekularformel

C18H17N3O

Molekulargewicht

291.3 g/mol

IUPAC-Name

5-methyl-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C18H17N3O/c1-13-8-10-15(11-9-13)20-18(22)17-12-19-21(14(17)2)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,20,22)

InChI-Schlüssel

MSWFUSXPDZBYKG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Löslichkeit

3 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.